molecular formula C9H18ClNO3 B1612780 Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride CAS No. 380648-88-4

Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride

Cat. No.: B1612780
CAS No.: 380648-88-4
M. Wt: 223.7 g/mol
InChI Key: XLMIJTWFQOPHSR-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride is a synthetic compound that belongs to the class of cyclohexane derivatives. It is a white crystalline powder with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride typically involves the esterification of 1-amino-4-methoxycyclohexanecarboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

the general approach would involve large-scale esterification and subsequent conversion to the hydrochloride salt under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter transport.

    Medicine: Investigated for its potential therapeutic effects, although it is not currently approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride is not fully understood. it is believed to act as a competitive inhibitor of the vesicular monoamine transporter (VMAT). This transporter is responsible for the uptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-amino-4-methoxycyclohexane-1-carboxylate: Similar structure but without the hydrochloride salt.

    Cyclohexanecarboxylic acid derivatives: Various derivatives with different functional groups.

Uniqueness

Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit VMAT sets it apart from other cyclohexane derivatives .

Properties

IUPAC Name

methyl 1-amino-4-methoxycyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-7-3-5-9(10,6-4-7)8(11)13-2;/h7H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIJTWFQOPHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619178
Record name Methyl 1-amino-4-methoxycyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380648-88-4
Record name Methyl 1-amino-4-methoxycyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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